molecular formula C23H14ClF3N2O3 B2834037 2-(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)ethylidene)indane-1,3-dione CAS No. 1023488-34-7

2-(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)ethylidene)indane-1,3-dione

Cat. No.: B2834037
CAS No.: 1023488-34-7
M. Wt: 458.82
InChI Key: UTSLPQIXJJNJBB-UHFFFAOYSA-N
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Description

2-(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)ethylidene)indane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyridyloxy group, and an indane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)ethylidene)indane-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridyloxy Intermediate: This involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable phenol derivative under basic conditions to form the pyridyloxy intermediate.

    Amination Reaction: The pyridyloxy intermediate is then reacted with an appropriate amine to introduce the amino group.

    Condensation with Indane-1,3-dione: The final step involves the condensation of the aminated intermediate with indane-1,3-dione under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)ethylidene)indane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)ethylidene)indane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)ethylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)hydrazino)ethylidene)indane-1,3-dione
  • 2-((2-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)hydrazino)ethylidene)indane-1,3-dione

Uniqueness

2-(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)ethylidene)indane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)ethylidene)indane-1,3-dione is a synthetic organic molecule with potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity. It features:

  • An indane-1,3-dione core, which is known for its reactivity and ability to form stable complexes with metal ions.
  • A pyridyloxy group that enhances its herbicidal properties.
  • A chloro-trifluoromethyl substitution that may affect lipophilicity and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Herbicidal Activity

Research indicates that compounds with similar structures exhibit significant herbicidal properties. For instance, the related compound haloxyfop-P (2-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid) has been shown to inhibit the enzyme phytoene desaturase (PDS), which is crucial in carotenoid biosynthesis in plants. This inhibition leads to the death of susceptible weed species by disrupting their photosynthetic capabilities .

CompoundMechanism of ActionEfficacy (g/ha)Target Weeds
Haloxyfop-PPDS Inhibition375-750Various annual weeds
2-(((4-(3-Chloro...Similar PDS InhibitionTBDTBD

2. Antimicrobial Activity

Compounds containing similar aromatic and heterocyclic frameworks have demonstrated antimicrobial properties. The presence of halogen substituents often enhances these effects by increasing the compound's ability to penetrate microbial membranes.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest moderate cytotoxic effects on certain cancer cell lines, indicating potential for further development as an anticancer agent.

Case Study 1: Herbicidal Efficacy

In a controlled study, the herbicidal efficacy of related compounds was assessed against common weed species. The results showed a significant reduction in weed biomass when treated with haloxyfop-P, suggesting that similar compounds could yield comparable results.

Case Study 2: Cytotoxicity Evaluation

A study published in Journal of Agricultural and Food Chemistry investigated the cytotoxic effects of related indane derivatives on human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, warranting further exploration into their mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name

2-[N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF3N2O3/c1-12(19-20(30)16-4-2-3-5-17(16)21(19)31)29-14-6-8-15(9-7-14)32-22-18(24)10-13(11-28-22)23(25,26)27/h2-11,30H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENXXYQRLWSHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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